molecular formula C12H20N2O4S2 B5752573 N-{[4-(ETHANESULFONAMIDOMETHYL)PHENYL]METHYL}ETHANE-1-SULFONAMIDE

N-{[4-(ETHANESULFONAMIDOMETHYL)PHENYL]METHYL}ETHANE-1-SULFONAMIDE

Cat. No.: B5752573
M. Wt: 320.4 g/mol
InChI Key: OWVSIGYEXSUXLO-UHFFFAOYSA-N
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Description

N-{[4-(ETHANESULFONAMIDOMETHYL)PHENYL]METHYL}ETHANE-1-SULFONAMIDE is a complex organic compound belonging to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonamide functional group, which consists of a sulfonyl group connected to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(ETHANESULFONAMIDOMETHYL)PHENYL]METHYL}ETHANE-1-SULFONAMIDE typically involves the reaction of ethanesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(ETHANESULFONAMIDOMETHYL)PHENYL]METHYL}ETHANE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electroph

Properties

IUPAC Name

N-[[4-[(ethylsulfonylamino)methyl]phenyl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S2/c1-3-19(15,16)13-9-11-5-7-12(8-6-11)10-14-20(17,18)4-2/h5-8,13-14H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVSIGYEXSUXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=CC=C(C=C1)CNS(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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